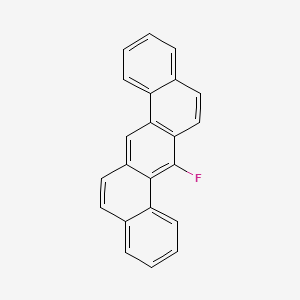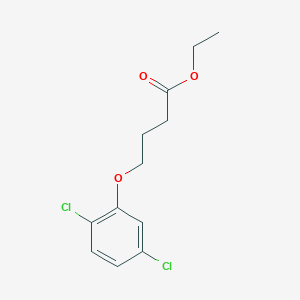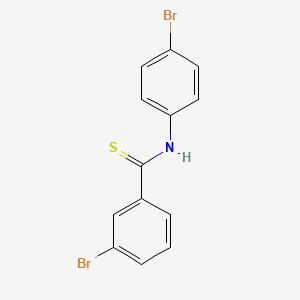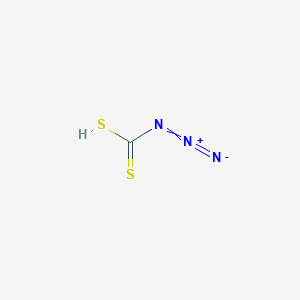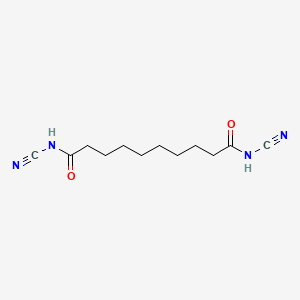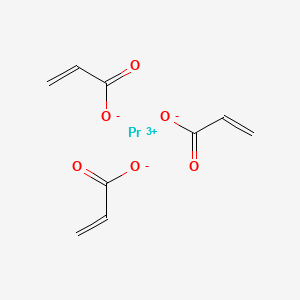
Tetrakis(2-hydroxyethyl)ammonium stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2-hydroxyethyl)ammonium stearate is a chemical compound with the molecular formula C26H55NO6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its role as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(2-hydroxyethyl)ammonium stearate can be synthesized through the reaction of stearic acid with tetrakis(2-hydroxyethyl)ammonium chloride. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-hydroxyethyl)ammonium stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Tetrakis(2-hydroxyethyl)ammonium stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes and proteins.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of tetrakis(2-hydroxyethyl)ammonium stearate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to form micelles and other structures that can encapsulate and transport various molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(2-hydroxyethyl)ammonium chloride
- Tetrakis(2-hydroxyethyl)ammonium bromide
- Tetrakis(2-hydroxyethyl)ammonium sulfate
Uniqueness
Tetrakis(2-hydroxyethyl)ammonium stearate is unique due to its long stearate chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to its counterparts with shorter or different anionic groups.
Properties
CAS No. |
94109-15-6 |
|---|---|
Molecular Formula |
C18H35O2.C8H20NO4 C26H55NO6 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
octadecanoate;tetrakis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C18H36O2.C8H20NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;10-5-1-9(2-6-11,3-7-12)4-8-13/h2-17H2,1H3,(H,19,20);10-13H,1-8H2/q;+1/p-1 |
InChI Key |
HKWINVFGQLOGBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C(CO)[N+](CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)
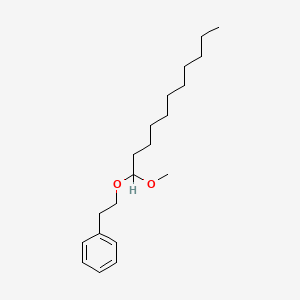
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)



![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
